4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate is a chemical compound with the molecular formula C33H37NO4. It is known for its unique structural properties, which include a cyanophenoxy group and a dodecylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-cyanophenol: This can be achieved through the nitration of phenol followed by reduction and subsequent cyanation.
Formation of 4-[(4-cyanophenoxy)carbonyl]phenyl chloride: This intermediate is synthesized by reacting 4-cyanophenol with phosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials due to its high birefringence and dielectric anisotropy.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl benzodithioate
- 4,4′-Azobis(4-cyanovaleric acid)
Uniqueness
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate stands out due to its unique combination of a cyanophenoxy group and a dodecylbenzoate moiety, which imparts distinct physical and chemical properties. Its high birefringence and dielectric anisotropy make it particularly valuable in materials science applications .
Properties
CAS No. |
92341-09-8 |
---|---|
Molecular Formula |
C33H37NO4 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[4-(4-cyanophenoxy)carbonylphenyl] 4-dodecylbenzoate |
InChI |
InChI=1S/C33H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-26-13-17-28(18-14-26)32(35)38-31-23-19-29(20-24-31)33(36)37-30-21-15-27(25-34)16-22-30/h13-24H,2-12H2,1H3 |
InChI Key |
FOXDTVNDJZQADL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.